molecular formula C15H15FN2O3 B2734976 Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate CAS No. 1454848-04-4

Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate

Cat. No. B2734976
CAS RN: 1454848-04-4
M. Wt: 290.294
InChI Key: GMFQSQNAGPWXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate” is a chemical compound with the CAS Number: 1454848-04-4 . It has a molecular weight of 290.29 and its molecular formula is C15H15FN2O3 . It appears as a light red solid .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate” can be represented as 1S/C15H15FN2O3/c1-9(21-13-4-3-7-18-14(13)17)12-8-10(16)5-6-11(12)15(19)20-2/h3-9H,1-2H3,(H2,17,18) .


Physical And Chemical Properties Analysis

“Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate” is a light red solid . It should be stored at 0-8°C .

Scientific Research Applications

1. Supramolecular Structures and Hydrogen Bonding Research on various substituted benzoates, including ethyl and methyl derivatives, demonstrates their ability to form complex hydrogen-bonded supramolecular structures. These structures have been observed in one, two, and three dimensions, showcasing the versatility of such compounds in forming intricate molecular assemblies. This insight could suggest that Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate might form similarly complex structures, potentially useful in materials science or as a model for studying intermolecular interactions (Portilla et al., 2007).

2. Synthesis of Heterocyclic Systems The compound has potential relevance in the synthesis of heterocyclic systems, as seen in studies involving methyl and phenylmethyl derivatives used to prepare various heterocyclic compounds. These synthetic applications highlight the utility of such compounds in organic chemistry and drug development, suggesting possible research avenues for Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate in the creation of novel organic molecules (Selič et al., 1997).

3. Optical Storage and Birefringence in Polymers The synthesis and study of polymers incorporating similar benzoate derivatives reveal their potential for reversible optical storage. The cooperative motion of side groups in these polymers, leading to significant photoinduced birefringence, suggests that Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate could contribute to research in optoelectronics and information storage technologies (Meng et al., 1996).

4. Novel Anti-Juvenile Hormone Agents Compounds with structures incorporating pyridyloxy and benzoate groups have been developed as novel anti-juvenile hormone agents. Such research indicates the potential of Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate in entomological studies, possibly offering new insights into insect hormone regulation and pest control strategies (Ishiguro et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302 . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

methyl 2-[1-(2-aminopyridin-3-yl)oxyethyl]-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-9(21-13-4-3-7-18-14(13)17)12-8-10(16)5-6-11(12)15(19)20-2/h3-9H,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFQSQNAGPWXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)C(=O)OC)OC2=C(N=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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